molecular formula C11H10N2O3 B1223417 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 890591-64-7

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1223417
M. Wt: 218.21 g/mol
InChI Key: IEQRHIQFNLEJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves regiospecific reactions, where the positioning of substituents is critical for obtaining the desired compound. For instance, the synthesis of related compounds involves reactions between hydrazines and diketones or the condensation of acyl hydrazides with various aldehydes under specific conditions to yield pyrazole carboxylic acids and esters (Kumarasinghe, Hruby, & Nichol, 2009). Such methods highlight the versatility and regiospecificity of synthetic approaches in pyrazole chemistry.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including "5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid," is characterized by X-ray diffraction techniques, revealing significant insights into their crystalline structure and conformation. The crystal structure studies often reveal the presence of hydrogen bonding, which contributes to the stability and packing of the molecules in the crystal lattice (Kumara et al., 2017). These structural insights are crucial for understanding the compound's chemical reactivity and interactions.

Scientific Research Applications

Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives, including compounds like 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid, are pivotal in the synthesis of biologically active compounds. These derivatives exhibit a wide range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The versatility in synthetic applicability and biological activity underscores the significance of pyrazole carboxylic acid derivatives in medicinal chemistry. This review provides a comprehensive synthesis overview of these derivatives and their biological applications, serving as a guide for scientists in the field (Cetin, 2020).

Knoevenagel Condensation in Anticancer Agent Development

The Knoevenagel condensation reaction plays a critical role in generating α, β-unsaturated ketones/carboxylic acids and has been a driving force in many multicomponent reactions for developing biologically fascinating molecules. This reaction, adapted to various pharmacophoric aldehydes and active methylenes, including pyrazole, has led to the creation of a library of chemical compounds with remarkable anticancer activity. This review emphasizes the efficiency of the Knoevenagel condensation explored over the past six years, primarily focusing on cancer. It highlights the significance of functionalities involved and their potential in drug discovery, further developments in this area can significantly contribute to medicinal chemistry and cancer therapy (Tokala, Bora, & Shankaraiah, 2022).

Synthesis of Pyrazole Heterocycles

Pyrazole moiety, including the structure of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid, is crucial in many biologically active compounds, making it an interesting template for both combinatorial and medicinal chemistry. These derivatives are extensively used as synthons in organic synthesis and are known for their widespread biological activities like anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. This review discusses the synthesis methods of pyrazole appended heterocyclic skeletons and their biological activities, providing strategies to annelate different heterocyclic nuclei with bioactive pyrazoles. This information is valuable for designing more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

properties

IUPAC Name

3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQRHIQFNLEJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362770
Record name 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid

CAS RN

890591-64-7, 1147417-27-3
Record name 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.